N-{2-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-oxoethyl}pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-oxoethyl}pyrazine-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . GIRK channels play a crucial role in regulating cellular excitability and are involved in various physiological processes, making this compound a valuable subject of study.
Vorbereitungsmethoden
The synthesis of N-{2-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-oxoethyl}pyrazine-2-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the tetrahydrothiophene sulfone moiety, followed by the formation of the piperazine derivative. The final step involves coupling the piperazine derivative with pyrazine-2-carboxamide under specific reaction conditions . Industrial production methods may involve optimizing these steps to increase yield and purity while reducing costs and environmental impact.
Analyse Chemischer Reaktionen
N-{2-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-oxoethyl}pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The tetrahydrothiophene moiety can be oxidized to form the corresponding sulfone.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The piperazine and pyrazine moieties can participate in substitution reactions with various reagents. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-{2-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-oxoethyl}pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of GIRK channel activators.
Biology: The compound is used to investigate the role of GIRK channels in cellular excitability and signal transduction.
Medicine: It has potential therapeutic applications in treating conditions like epilepsy, pain, and anxiety by modulating GIRK channel activity.
Industry: The compound can be used in the development of new pharmaceuticals targeting GIRK channels.
Wirkmechanismus
The mechanism of action of N-{2-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-oxoethyl}pyrazine-2-carboxamide involves its interaction with GIRK channels. The compound binds to the GIRK1/2 channel subtype, leading to the activation of these channels. This activation results in the influx of potassium ions, which hyperpolarizes the cell membrane and reduces cellular excitability. The molecular targets and pathways involved include the GIRK channels and associated G protein-coupled receptor (GPCR) signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N-{2-[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]-2-oxoethyl}pyrazine-2-carboxamide include other GIRK channel activators such as:
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
- Structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives These compounds share similar structural features and biological activities but may differ in their potency, selectivity, and metabolic stability. This compound is unique due to its specific combination of functional groups, which confer distinct pharmacological properties.
Eigenschaften
Molekularformel |
C15H21N5O4S |
---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
N-[2-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-2-oxoethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H21N5O4S/c21-14(10-18-15(22)13-9-16-2-3-17-13)20-6-4-19(5-7-20)12-1-8-25(23,24)11-12/h2-3,9,12H,1,4-8,10-11H2,(H,18,22) |
InChI-Schlüssel |
DMLFCNQCWCYMQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)CNC(=O)C3=NC=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.